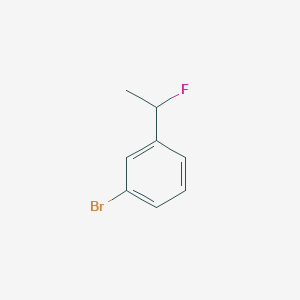

1-Bromo-3-(1-fluoroethyl)benzene

CAS No.: 1043689-20-8

Cat. No.: VC17685461

Molecular Formula: C8H8BrF

Molecular Weight: 203.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1043689-20-8 |

|---|---|

| Molecular Formula | C8H8BrF |

| Molecular Weight | 203.05 g/mol |

| IUPAC Name | 1-bromo-3-(1-fluoroethyl)benzene |

| Standard InChI | InChI=1S/C8H8BrF/c1-6(10)7-3-2-4-8(9)5-7/h2-6H,1H3 |

| Standard InChI Key | VFNNALFGUCKNQZ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C1=CC(=CC=C1)Br)F |

Introduction

Chemical Identity and Structural Characteristics

1-Bromo-3-fluorobenzene (C₆H₄BrF) is a halogenated aromatic compound featuring a benzene ring substituted with bromine and fluorine at the meta positions (Figure 1) . Its molecular weight is 175 g/mol, and it exists as a colorless liquid at room temperature . The compound’s structure dictates its reactivity, with bromine acting as a leaving group in nucleophilic aromatic substitution reactions, while fluorine’s electron-withdrawing effects influence electronic distribution .

Physicochemical Properties

Key physicochemical properties are summarized in Table 1 :

Table 1. Physicochemical Properties of 1-Bromo-3-fluorobenzene

| Property | Value |

|---|---|

| Boiling Point | 150°C |

| Melting Point | −8°C |

| Density | 1.594 g/cm³ |

| Vapor Pressure | 4.0 mm Hg (25°C) |

| Water Solubility | 378 mg/L (25°C) |

| Log Kow | 2.92 |

| Henry’s Law Constant | 6.3 × 10⁻³ atm·m³/mol |

The compound’s moderate volatility and low water solubility suggest a tendency to persist in the atmosphere rather than aquatic systems . Its estimated soil adsorption coefficient (Koc = 380 L/kg) indicates low to moderate leaching potential .

Environmental Fate and Transport

Photohydrolysis experiments demonstrate that 1-bromo-3-fluorobenzene degrades rapidly in aqueous solutions under UV light (half-life = 44 minutes) . Atmospheric oxidation by hydroxyl radicals is predicted to occur with a half-life of ~7 days . These properties classify it as a transient environmental contaminant with limited bioaccumulation potential .

Toxicological Profile

Acute and Chronic Toxicity

No human or animal studies on acute, subchronic, or chronic toxicity were identified . The EPA derived provisional reference doses (p-RfDs) and reference concentrations (p-RfCs) using structural analogs (Table 2) :

Table 2. Screening Toxicity Values for 1-Bromo-3-fluorobenzene

| Parameter | Value (mg/kg-day) | Basis |

|---|---|---|

| Subchronic p-RfD | 0.03 | Fluorobenzene data |

| Chronic p-RfD | 0.003 | Bromobenzene data |

| Subchronic p-RfC | 0.02 | 1,4-Dibromobenzene data |

These values reflect conservative estimates due to the absence of direct toxicity data .

Metabolic Pathways

Rat studies show that 1-bromo-3-fluorobenzene undergoes hepatic metabolism to form sulfate and glucuronide conjugates of 4-bromo-2-fluorophenol, with glutathione conjugation suspected as the primary detoxification route . Over 90% of administered doses are excreted in urine within 24 hours .

Carcinogenicity

The EPA classifies 1-bromo-3-fluorobenzene as having “Inadequate Information to Assess Carcinogenic Potential” due to a lack of carcinogenicity studies .

Industrial Applications and Regulatory Status

1-Bromo-3-fluorobenzene serves as a precursor in pharmaceutical and agrochemical synthesis . It is listed on Canada’s Non-Domestic Substances List but remains unregistered under the EU’s REACH program . Commercial suppliers like Thermo Scientific offer it in quantities up to 250 g, with purity levels ≥99% .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume